molecular formula C14H11BrN2O2S B596166 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-75-8

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B596166
CAS-Nummer: 1227270-75-8
Molekulargewicht: 351.218
InChI-Schlüssel: XGYSPTNPFYEGIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The phenylsulfonyl group at the 1-position acts as a protecting group for the pyrrole nitrogen, enabling further functionalization of the fused ring system at other positions . The bromine substituent at the 5-position makes this compound particularly useful for subsequent cross-coupling reactions, such as Suzuki reactions, to install (hetero)aromatic rings, thereby expanding the molecular diversity of the pyrrolo[2,3-b]pyridine scaffold . Researchers utilize this and related pyrrolo[2,3-b]pyridine derivatives as core scaffolds in the discovery of novel bioactive molecules. This structural motif is investigated in the development of inhibitors for various therapeutic targets. For instance, similar compounds have shown promise as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic pulmonary inflammatory diseases like COPD and cystic fibrosis . Furthermore, the pyrrolo[2,3-b]pyridine scaffold is explored in kinase inhibitor research, including programs targeting Fibroblast Growth Factor Receptors (FGFRs), which are important in oncology . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYSPTNPFYEGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom at the 5th position of the pyrrolo[2,3-b]pyridine ring.

    Methylation: Addition of a methyl group at the 6th position.

    Phenylsulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity by interacting with enzymes and receptors. The bromine and methyl groups contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, biological activity, and synthetic applications.

Substituent Variations and Reactivity

Table 1: Key Substituent Differences and Implications
Compound Name Substituents Key Differences Impact on Properties References
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), CH₃ (C6), PhSO₂ (N1) Reference compound High lipophilicity; potential kinase inhibition
5-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), I (C2), OCH₃ (C5), PhSO₂ (N1) Iodo and methoxy substituents Enhanced halogen bonding; altered reactivity in cross-coupling
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Br (C5), PhSO₂ (N1), COOH (C3) Carboxylic acid at C3 Increased polarity; potential for salt formation
5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (C5), PhSO₂ (N1) Chlorine instead of bromine Reduced steric bulk; lower electronegativity
Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br (C5), CH₃ (C6), COOCH₃ (C3) Methyl ester at C3 Ester group enables prodrug strategies
Key Observations:
  • Methyl Group (C6) : The 6-methyl group increases lipophilicity, which may improve membrane permeability compared to analogs like 5-bromo-2-iodo-5-methoxy derivatives .
  • Phenylsulfonyl Group (N1) : This group stabilizes the molecule against oxidation and facilitates interactions with hydrophobic protein pockets, a feature shared with compounds in and .

Biologische Aktivität

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antitumor and anti-inflammatory effects.

  • Molecular Formula : C13H10BrN2O2S
  • Molecular Weight : 336.19 g/mol
  • CAS Number : 1227270-75-8

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the bromine and phenylsulfonyl groups enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Pyrrolo Ring : Utilizing starting materials like 6-methylpyridin-2(3H)-one.
  • Bromination : Electrophilic bromination at the 5-position.
  • Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent antitumor properties. A study demonstrated that compounds with similar structures can inhibit various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.

Case Studies

StudyFindings
Antitumor Efficacy A study conducted on various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis, with IC50 values in the micromolar range.
Inflammation Model In vivo studies using murine models demonstrated significant reduction in paw edema when treated with the compound compared to control groups.

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of Aurora-A kinase and other critical signaling pathways.
  • Cytokine Modulation : The compound may interfere with signaling pathways that regulate cytokine production.

Q & A

Q. What are the common synthetic routes for 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation, Suzuki-Miyaura coupling, or Fischer cyclization. For example:
  • Halogenation and Alkylation : Bromination at the 5-position of pyrrolo[2,3-b]pyridine followed by alkylation with methyl iodide under NaH/THF conditions introduces the methyl group (75% yield) .
  • Suzuki Coupling : Substituted aryl boronic acids (e.g., phenylboronic acid) can be coupled to brominated intermediates using Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane/water under reflux (74–94% yields) .
  • Fischer Cyclization : A one-pot method using polyphosphoric acid to construct the pyrrolo[2,3-b]pyridine core from hydrazine derivatives and ketones (high efficiency for disubstituted analogs) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (DMSO-d6) are standard for confirming substitution patterns. For example, methyl groups appear at δ 2.38–2.42 ppm, while sulfonyl protons are absent due to deprotonation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C₁₃H₁₀BrN₂O₂S: 377.96) .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can researchers design derivatives to improve FGFR inhibitory activity?

  • Methodological Answer : Structural modifications focus on:
  • 5-Position : Introduce hydrogen bond acceptors (e.g., nitro, cyano) to interact with G485 in FGFR1’s ATP-binding pocket, improving potency (IC₅₀ < 25 nM) .
  • 3-Position : Alkynyl or aryl groups (e.g., phenylethynyl) enhance hydrophobic interactions with the hinge region (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h) .
  • Sulfonyl Group : Retain phenylsulfonyl at N1 to stabilize binding via π-π stacking with F642 in FGFR1 .

Q. What strategies resolve contradictions in SAR data for pyrrolo[2,3-b]pyridine analogs?

  • Methodological Answer :
  • Comparative Binding Assays : Use crystallography (e.g., FGFR1 co-crystal structures) to rationalize activity disparities. For instance, methyl vs. trifluoromethyl at position 6 alters steric hindrance, affecting IC₅₀ values .
  • Solubility Optimization : Low yields (e.g., 36% in silica gel chromatography) may arise from poor solubility; switch to flash chromatography with dichloromethane/ethyl acetate (90:10) to improve recovery .
  • Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing nitro groups at position 3 reduce electron density, enhancing electrophilic reactivity) .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher turnover in Suzuki couplings (yields increase from 74% to 87%) .
  • Solvent Systems : Use THF/H₂O instead of dioxane for safer, greener reactions without compromising efficiency .
  • Temperature Control : Gradual addition of nitric acid for nitration at 0°C minimizes side reactions (e.g., over-oxidation) .

Analytical and Biological Evaluation

Q. What assays are used to evaluate kinase inhibition?

  • Methodological Answer :
  • In Vitro Kinase Assays : Use ADP-Glo™ to measure FGFR1–4 inhibition (IC₅₀ values < 100 nM for potent derivatives) .
  • Cellular Assays : MTT assays on 4T1 breast cancer cells quantify anti-proliferation (e.g., 4h shows EC₅₀ = 0.5 µM) .
  • Apoptosis/Migration : Flow cytometry (Annexin V/PI staining) and transwell assays confirm mechanistic effects .

Q. How does the phenylsulfonyl group influence metabolic stability?

  • Methodological Answer :
  • Cytochrome P450 Assays : The sulfonyl group reduces CYP3A4-mediated metabolism, improving half-life (t₁/₂ > 4 h in microsomes) .
  • Plasma Stability Tests : Compare analogs with/without sulfonyl; phenylsulfonyl derivatives show >80% stability in rat plasma over 24 h .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.